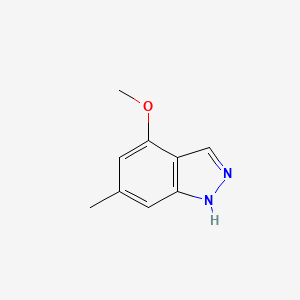

4-Methoxy-6-methyl-1H-indazole

Overview

Description

4-Methoxy-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a methoxy group at the 4-position and a methyl group at the 6-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxy-2-nitrobenzaldehyde with methylhydrazine followed by cyclization can yield this compound. The reaction typically requires a catalyst and is carried out under reflux conditions in a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methoxy-6-methylindazole-3-one, while reduction can produce this compound-3-amine .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that indazole derivatives, including 4-Methoxy-6-methyl-1H-indazole, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer therapy. For instance, a series of 6-substituted aminoindazoles demonstrated potent anti-proliferative activity against various cancer cell lines, suggesting that modifications at the 4 and 6 positions of the indazole scaffold can enhance efficacy against tumors .

Mechanism of Action

The mechanism of action for these compounds often involves the modulation of specific molecular targets. For example, the binding of indazole derivatives to IDO1 can lead to cell cycle arrest in cancer cells, inhibiting their proliferation . Additionally, structure-activity relationship (SAR) studies have indicated that substituents at the 4 and 6 positions are crucial for enhancing biological activity .

Biological Applications

Neuroprotective Effects

Indazole derivatives have been explored for their neuroprotective effects. For instance, research on related compounds has shown potential in mitigating tau hyperphosphorylation, a key factor in neurodegenerative diseases like Parkinson's disease. This suggests that this compound may also offer similar protective benefits .

Antimicrobial Properties

Preliminary studies have indicated that certain indazole derivatives possess antimicrobial properties. Investigations into their efficacy against various pathogens could open avenues for developing new antimicrobial agents based on the indazole framework.

Chemical Applications

Building Block in Organic Synthesis

this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including cyclization and functionalization processes. This versatility makes it a significant compound in synthetic organic chemistry.

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of indazoles to explore their biological activities further. The modification of the indazole core allows researchers to tailor compounds for specific therapeutic targets, enhancing their potential utility in drug development .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

4-Methoxy-1H-indazole: Lacks the methyl group at the 6-position.

6-Methyl-1H-indazole: Lacks the methoxy group at the 4-position.

1H-indazole: The parent compound without any substituents.

Uniqueness

4-Methoxy-6-methyl-1H-indazole is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development .

Biological Activity

4-Methoxy-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique molecular structure, which includes a methoxy group and a methyl group on the indazole ring. This compound has attracted attention due to its diverse biological activities, which are promising for medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 162.19 g/mol. The compound features a planar structure due to the aromatic nature of the fused rings, contributing to its stability and reactivity. Its synthesis can be achieved through various methodologies, including cyclization reactions involving substituted phenyl compounds and hydrazines, which are optimized for yield and purity using spectroscopic techniques like NMR and MS .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that derivatives of indazole can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant growth inhibition with IC50 values ranging from 0.23 μM to 1.15 μM against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

A study involving K562 leukemia cells indicated that treatment with indazole derivatives led to increased apoptosis rates in a dose-dependent manner, correlating with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating Bcl-2 . This suggests that this compound may exert its anticancer effects through apoptosis induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Indazoles have shown efficacy against various pathogens, including fungi such as Candida albicans. A series of indazole derivatives demonstrated broad-spectrum anticandidal activity, with some compounds achieving significant inhibition at low concentrations . The mechanism appears to involve disruption of fungal cell membranes and interference with metabolic pathways.

Analgesic Effects

In addition to its anticancer and antimicrobial activities, preliminary findings suggest that this compound exhibits analgesic properties that may surpass those of traditional analgesics like acetylsalicylic acid (aspirin) . This opens avenues for further exploration in pain management therapies.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes involved in apoptosis and pathways regulating cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of indazole derivatives:

| Study | Cell Line/Pathogen | Activity | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| Study A | K562 (Leukemia) | Apoptosis | - | Upregulation of Bax, downregulation of Bcl-2 |

| Study B | MCF-7 (Breast Cancer) | Growth Inhibition | 1.15 | Induction of apoptosis via caspase activation |

| Study C | Candida albicans | Antifungal | - | Membrane disruption |

| Study D | Pain Models | Analgesic | - | Unknown mechanism |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-6-methyl-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of indazole derivatives often involves cyclization of hydrazine derivatives with substituted ketones or aldehydes. For example, 7-methoxy-1-(4-methoxyphenyl)-4,5-dihydro-1H-benzo[g]indazole was synthesized via condensation of naphthalen-1-one with 4-methoxyphenylhydrazine hydrochloride under reflux, yielding 75% after silica plug purification . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) can improve yields. For this compound, similar protocols with methyl-substituted ketones and methoxy-phenylhydrazine precursors are recommended. Monitoring reaction progress via TLC and using gradient solvent systems (e.g., 20% EtOAc-hexanes) for purification can enhance efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl (δ ~2.5 ppm) protons, with aromatic indazole protons typically in δ 7.0–8.5 ppm .

- IR Spectroscopy : Confirm functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve molecular geometry and intermolecular interactions, as demonstrated for ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., PKA) or receptors (e.g., AMPA/kainate) using fluorescence-based or radiometric methods, as seen in studies of related indazoles .

- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Antimicrobial Testing : Employ broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model:

- HOMO-LUMO Gaps : Predict reactivity and charge-transfer behavior .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for derivatization.

- Vibrational Frequencies : Correlate with experimental IR data .

- Solvent Effects : Include polarizable continuum models (PCM) for accuracy in biological environments.

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Structural Variations : Minor substituent changes (e.g., halogen vs. methyl groups) drastically alter bioactivity .

- Assay Conditions : Compare IC50 values across standardized protocols (e.g., ATP concentration in kinase assays).

- Statistical Analysis : Use meta-analysis to reconcile conflicting data, emphasizing studies with robust sample sizes (n ≥ 3) .

Q. What strategies enhance the pharmacokinetic profile of this compound?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide moieties (e.g., ethyl carboxylates) to improve solubility .

- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays.

- Blood-Brain Barrier Penetration : Calculate logP/logD values (target ~2–3) and use PAMPA-BBB models .

Q. Key Considerations

Properties

IUPAC Name |

4-methoxy-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)9(4-6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMRYDLWCYMQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646509 | |

| Record name | 4-Methoxy-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-40-7 | |

| Record name | 4-Methoxy-6-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.